N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride
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Overview
Description
N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and cyclohexylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-amino-4-(trifluoromethyl)aniline.
Cyclohexylation: The amino group is then reacted with cyclohexylamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkyl groups are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitro compounds.
Reduction: Compounds lacking the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the cyclohexylamine moiety contributes to its binding affinity to biological targets.
Comparison with Similar Compounds
N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethylated anilines, cyclohexylamines, and their derivatives.
Uniqueness: The combination of the trifluoromethyl group and cyclohexylamine structure gives this compound distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.ClH/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10;/h6-8,10,18H,1-5,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUEIGXHRCPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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